molecular formula C15H14O B099735 4-Ethylbenzophenone CAS No. 18220-90-1

4-Ethylbenzophenone

Cat. No. B099735
CAS RN: 18220-90-1
M. Wt: 210.27 g/mol
InChI Key: IJUPTKULISHEID-UHFFFAOYSA-N
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Description

4-Ethylbenzophenone is a chemical compound that is related to benzophenones, which are typically characterized by a benzoyl group attached to a phenyl group. Although the provided papers do not directly discuss 4-Ethylbenzophenone, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand 4-Ethylbenzophenone.

Synthesis Analysis

The synthesis of benzophenone derivatives can be complex and involves multiple steps. For instance, the synthesis of isophthalic acids and isophthalates from 2'-hydroxybenzophenone-3-carboxylic acid ethyl esters is described, which involves reactions under Dakin reaction conditions followed by esterification and hydrolysis . Similarly, the synthesis of 4-hydroxybenzophenone (4-HBP) is achieved through the benzoylation of phenol using benzoic anhydride and zeolite H-beta as a catalyst . These methods suggest possible pathways for synthesizing 4-Ethylbenzophenone by modifying the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is crucial for their physical and chemical properties. For example, 4-Methylbenzophenone is reported to crystallize in both stable monoclinic and metastable trigonal forms, with detailed crystallographic parameters provided . The structure of a synthesized compound involving a benzophenone moiety is confirmed by various spectroscopic methods, including X-ray diffraction . These findings indicate that the molecular structure of 4-Ethylbenzophenone would likely be similar, with potential variations due to the ethyl substitution.

Chemical Reactions Analysis

Benzophenone derivatives can participate in various chemical reactions. The papers describe reactions such as esterification and the formation of hydrogen bonds in the crystal structures of synthesized compounds . These reactions are indicative of the reactivity of the carbonyl group in benzophenones, which is also expected to be a key reactive site in 4-Ethylbenzophenone.

Physical and Chemical Properties Analysis

The physical properties of benzophenone derivatives, such as melting points and crystal phases, are discussed . The metastable and stable crystal phases of 4-Methylbenzophenone have different nucleation properties, which could be relevant to the physical properties of 4-Ethylbenzophenone. The chemical properties, such as emission spectra and thermal stability, are also characterized for some compounds . These properties are influenced by the molecular structure and substituents, suggesting that 4-Ethylbenzophenone would exhibit its own unique set of physical and chemical properties.

Scientific Research Applications

Synthesis and Polymer Applications

  • Functional Polymers and Synthesis Process : 4-Ethylbenzophenone is used in the synthesis of novel functional polymers. For instance, a study conducted by Sumida and Vogl (1981) describes the synthesis of Ethyl 4-vinyl-α-cyano-β-phenylcinnamate from 4-ethylbenzoic acid, highlighting a critical step involving the Knoevenagel condensation of 4-ethylbenzophenone with ethyl cyanoacetate. This new monomer showed potential in homopolymerization and copolymerization with other materials like styrene and methyl methacrylate (Sumida & Vogl, 1981).

Analytical Chemistry and Chromatography

  • Use in Fluorescence Derivatization for Chromatography : In the field of analytical chemistry, 2-Amino-4,5-ethylenedioxyphenol, derived from 4-ethylbenzophenone, is used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This reagent reacts selectively with aldehydes, leading to the formation of fluorescent derivatives that can be separated by reversed-phase chromatography (Nohta et al., 1994).

Environmental Science

  • Degradation of Toxic Compounds : In environmental science, 4-Ethylbenzophenone is involved in studies focusing on the degradation of toxic substances. Fang et al. (2021) described the use of graphene oxide-modified PbO2 electrodes for the efficient degradation of 4-hydroxybenzophenone, a toxic compound. This modification enhanced the performance of the electrodes in degrading 4-hydroxybenzophenone in aquatic environments (Fang et al., 2021).

Photoreactions and Material Science

  • Photoreaction Studies : In material science, studies on the photoreaction of molecules like 4-methylbenzophenone, a derivative of 4-ethylbenzophenone, provide insights into the behavior of these compounds under UV irradiation. This understanding is crucial for applications in photochemistry and the development of new materials (Ito et al., 1987).

Safety And Hazards

4-Ethylbenzophenone is classified under GHS07, GHS08, and GHS09 . The hazard statements include H315-H411-H372, indicating that it may cause skin irritation, is toxic to aquatic life with long-lasting effects, and may cause damage to organs through prolonged or repeated exposure . The precautionary statements include P260-P264-P273-P501, advising to avoid breathing dust, wash thoroughly after handling, avoid release to the environment, and dispose of contents/container in accordance with local regulations .

properties

IUPAC Name

(4-ethylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUPTKULISHEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171268
Record name 4-Ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylbenzophenone

CAS RN

18220-90-1
Record name 4-Ethylbenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18220-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethylbenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018220901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylbenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.259
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Record name 4-Ethylbenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
C Heron - 2015 - ir.library.oregonstate.edu
… In this experiment 4-ethylbenzophenone was synthesized from benzoyl chloride and … -Crafts acylation of benzoyl chloride and ethylbenzene to produce 4ethylbenzophenone. …
Number of citations: 0 ir.library.oregonstate.edu
D Bailey, D Tirrell, C Pinazzi, O Vogl - Macromolecules, 1978 - ACS Publications
… -4'-ethylbenzophenone was easily converted to 2,4-diacetoxy-4'-ethylbenzophenone with … An attempt was made to synthesize 2,4-dimethoxymethoxy-4'-ethylbenzophenone, since it …
Number of citations: 32 pubs.acs.org
Y Sumida, O Vogl - Polymer Journal, 1981 - nature.com
… condensed with benzene to 4-ethylbenzophenone. The most critical step in the synthesis was the Knoevenagel condensation of 4-ethylbenzophenone with ethyl cyanoacetate which …
Number of citations: 17 www.nature.com
RF Rekker, WT Nauta - … des Travaux Chimiques des Pays‐Bas, 1961 - Wiley Online Library
This article gives the experimental results of UV measurements made on a number of benzophenones with ethyl, isopropyl and tert.butyl groups as substituents. The results are …
Number of citations: 14 onlinelibrary.wiley.com
BL Freedlander - American Review of Tuberculosis, 1944 - atsjournals.org
… 4-Ethylbenzophenone, on the other hand, was poor in tuberculostatic action (20 mg. per cent). The 4-isopropyl derivative, as well as the x-tri-isopropyl x-methyl and the diethyl …
Number of citations: 11 www.atsjournals.org
H Kamogawa, Y Takayanagi… - Journal of Polymer …, 1981 - Wiley Online Library
… Vogl and his coworker^^,^ prepared 2,4-dihydroxy-4’-vinylbenzophenone in a five-step synthesis, starting with p-ethylbenzoic acid, via 2,4-dihydroxy-4’-ethylbenzophenone, followed …
Number of citations: 2 onlinelibrary.wiley.com
DR Arnold, AMP Nicholas… - Canadian journal of …, 1986 - cdnsciencepub.com
… 4-Ethylbenzophenone 4-Ethylbenzophenone (9) was prepared by a procedure similar to … Vacuum distillation afforded 4-ethylbenzophenone as a colourless oil in 43% yield; ir PE 1320 (…
Number of citations: 9 cdnsciencepub.com
NGPH BUU-HOÏ, ND Xuong - The Journal of Organic Chemistry, 1957 - ACS Publications
… observed that only one of the two possible stereoisomeric ethylenes was formed; on the other hand, the sodium amidecatalyzed condensation of 4-ethylbenzophenone with benzyl …
Number of citations: 1 pubs.acs.org
GD Yadav, NS Asthana, SS Salgaonkar - Clean technologies and …, 2004 - Springer
… 2,4-DMBP and 4-ethylbenzophenone, respectively (Fig. 7). 4-Ethylbenzophenone is the product … conversion of 4% was observed with a 100% selectivity towards 4-ethylbenzophenone. …
Number of citations: 27 link.springer.com
Y Guillaneuf, DL Versace, D Bertin… - Macromolecular …, 2010 - Wiley Online Library
… We used for that purpose 4-(1-bromoethyl)benzophenone obtained by bromination of 4-ethylbenzophenone. The obtained alkoxyamine presents the 1-(4-benzoyl-phenyl)ethyl alkyl …
Number of citations: 69 onlinelibrary.wiley.com

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